Boc-Asn(Trt)-OH
Overview
Description
“Boc-Asn(Trt)-OH” is a derivative of the amino acid asparagine . It is often used in research and development . The “Boc” in its name refers to a tert-butyloxycarbonyl protective group, which is commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of “Boc-Asn(Trt)-OH” involves the coupling of known protected chitobiose units to the anhydride of the Boc-Asp derivative . This process is typically carried out using a peptide synthesizer with the Boc/HOBt/DCC protocol .Scientific Research Applications
Boc-Asn(Trt)-OH is highly soluble in dichloromethane (CH2Cl2) and can be efficiently coupled in solid-phase peptide synthesis. It has been used in synthesizing specific peptides without significant loss of the trityl group during standard deprotection processes (Carey Ri et al., 2009).
The derivatives of Boc-Asn(Trt)-OH, such as Boc-Asn(Trt)-OPfp, have been utilized in the synthesis of complex peptides. These peptides have applications in various fields, including the development of pharmaceuticals and the study of biological processes (R. I. Carey et al., 1996).
Boc-Asn(Trt)-OH is used in the preparation of S-Trt Cys, a precursor for the synthesis of protected NMe-Cys, which has applications in creating a range of S-protected derivatives. This methodology has broadened the scope of peptide synthesis (E. Marcucci et al., 2008).
It is involved in the derivatization of DL-amino acids for separation by liquid chromatography, highlighting its role in analytical chemistry and purification processes (H. Brückner & M. Lüpke, 1995).
Boc-Asn(Trt)-OH is also used in the synthesis of peptides with biomedical relevance, such as those involved in Alzheimer's disease research. Its use in solid-phase peptide synthesis (SPPS) demonstrates its critical role in advancing medical research (G. Shapiro et al., 1996).
Safety And Hazards
“Boc-Asn(Trt)-OH” is intended for R&D use only and is not recommended for medicinal or household use . In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and water if skin contact occurs, and rinsing with water if ingested .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOCFDOBSXROC-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464258 | |
Record name | Boc-Asn(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asn(Trt)-OH | |
CAS RN |
132388-68-2 | |
Record name | Boc-Asn(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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